
6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Molecular Structure Analysis
The molecular structure of imidazole is quite unique. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research into similar compounds has demonstrated significant interest in the synthesis and evaluation of their antimicrobial properties. For example, novel imidazolones have been synthesized and tested for antibacterial and antifungal activity, revealing that some derivatives exhibit significant antibacterial properties (M. Idrees, Y. G. Bodkhe, N. Siddiqui, 2018).
Biological and Antitumor Activity
Another area of research involves the synthesis of heterocyclic compounds for potential use in cancer treatment and other medical applications. Studies have explored the biological and antitumor activities of novel quinoline derivatives, leading to the development of compounds with promising efficacy against various cancer cell lines (R. G. Glushkov, L. Dronova, A. Elina, et al., 2004).
Photocatalytic and Magnetic Properties
The exploration of octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands has also been reported. These complexes exhibit electrochemical, photocatalytic, and magnetic properties, indicating their potential for various industrial and technological applications (Lei Li, Xiang Wang, Na Xu, et al., 2020).
Antioxidant and Antiviral Activity
Additionally, the synthesis of derivatives for evaluation of their antioxidant and antiviral activities has been pursued. Some compounds have shown potent activity against dengue virus, highlighting the potential for developing new antiviral agents (A. Venkatesham, Milind Saudi, S. Kaptein, et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-imidazol-1-yl-N-quinolin-8-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c24-17(14-6-7-15(22-21-14)23-10-9-18-11-23)20-13-5-1-3-12-4-2-8-19-16(12)13/h1-11H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYIPSRSIVEPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CN=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2904341.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2904345.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)
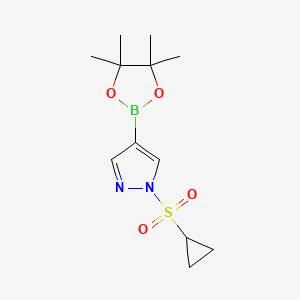
![{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2904348.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2904349.png)
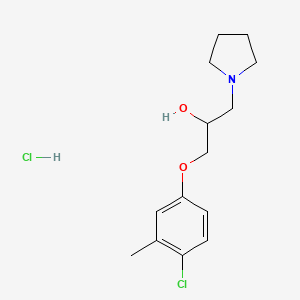
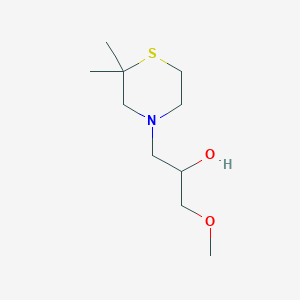
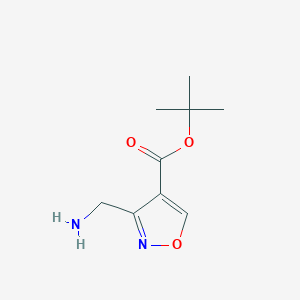

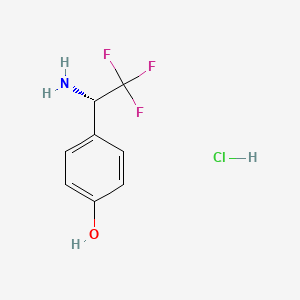
![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2904361.png)
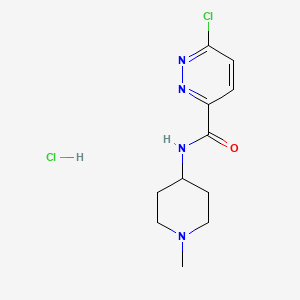
![4-[(4-Chlorophenyl)carbamoyl]piperazine-1-sulfonyl fluoride](/img/structure/B2904364.png)